Benzyl 4-bromo-2-(2-methoxyethoxy)benzoate
Description
Benzyl 4-bromo-2-(2-methoxyethoxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyl group, a bromine atom, and a methoxyethoxy substituent on the benzoate moiety
Properties
IUPAC Name |
benzyl 4-bromo-2-(2-methoxyethoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO4/c1-20-9-10-21-16-11-14(18)7-8-15(16)17(19)22-12-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBVSBSMYSNAOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)Br)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-bromo-2-(2-methoxyethoxy)benzoate typically involves the bromination of a suitable precursor, followed by esterification. One common method involves the use of 4-bromo-2-(2-methoxyethoxy)benzoic acid as a starting material. This acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). The acid chloride is then reacted with benzyl alcohol in the presence of a base such as pyridine to yield the desired ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-bromo-2-(2-methoxyethoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The benzylic position can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can also be performed to modify the ester group.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and benzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Major Products:
Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or amines can be formed.
Oxidation Products: Aldehydes or carboxylic acids are common oxidation products.
Hydrolysis Products: The primary products are 4-bromo-2-(2-methoxyethoxy)benzoic acid and benzyl alcohol.
Scientific Research Applications
Benzyl 4-bromo-2-(2-methoxyethoxy)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of brominated benzoates on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Material Science: Due to its structural properties, it can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Benzyl 4-bromo-2-(2-methoxyethoxy)benzoate depends on the specific application and the target molecule. In general, the bromine atom can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis or transesterification. The methoxyethoxy group can influence the compound’s solubility and reactivity by providing steric and electronic effects.
Comparison with Similar Compounds
Benzyl 4-bromobenzoate: Lacks the methoxyethoxy group, making it less soluble in polar solvents.
Benzyl 2-(2-methoxyethoxy)benzoate: Lacks the bromine atom, reducing its reactivity in substitution reactions.
4-Bromo-2-(2-methoxyethoxy)benzoic acid: The carboxylic acid form, which can be used as a precursor in the synthesis of the ester.
Uniqueness: Benzyl 4-bromo-2-(2-methoxyethoxy)benzoate is unique due to the combination of the bromine atom and the methoxyethoxy group on the benzoate moiety. This combination provides a balance of reactivity and solubility, making it a versatile compound for various applications in organic synthesis and material science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
